6-Methoxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-8(4H)-one oxime 6-Methoxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-8(4H)-one oxime
Brand Name: Vulcanchem
CAS No.: 16697-52-2
VCID: VC0187796
InChI: InChI=1S/C14H17NO5/c1-17-12-7-10(15-16)13-11(19-12)8-18-14(20-13)9-5-3-2-4-6-9/h2-6,11-14,16H,7-8H2,1H3/b15-10+
SMILES: COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol

6-Methoxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-8(4H)-one oxime

CAS No.: 16697-52-2

Main Products

VCID: VC0187796

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

6-Methoxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-8(4H)-one oxime - 16697-52-2

CAS No. 16697-52-2
Product Name 6-Methoxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-8(4H)-one oxime
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
IUPAC Name (NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine
Standard InChI InChI=1S/C14H17NO5/c1-17-12-7-10(15-16)13-11(19-12)8-18-14(20-13)9-5-3-2-4-6-9/h2-6,11-14,16H,7-8H2,1H3/b15-10+
Standard InChIKey ZVPSUEFQWUNIMY-XNTDXEJSSA-N
Isomeric SMILES COC1C/C(=N\O)/C2C(O1)COC(O2)C3=CC=CC=C3
SMILES COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3
Canonical SMILES COC1CC(=NO)C2C(O1)COC(O2)C3=CC=CC=C3
PubChem Compound 6036183
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator